diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine
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Overview
Description
diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine is a complex organic compound that features a thiadiazole ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.
Introduction of the Piperazine Moiety: The phenylpiperazine can be introduced through a nucleophilic substitution reaction with the thiadiazole intermediate.
Attachment of the Ethanamine Group: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced, particularly at the thiadiazole ring or the piperazine moiety.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its interactions with biological macromolecules.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiadiazole ring may interact with enzymes or other proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-2-(4-phenylpiperazin-1-yl)quinoxaline-6-sulfonamide
- N,N-diethyl-2-(4-phenylpiperazin-1-yl)benzamide
Uniqueness
diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that may lack this ring structure, leading to differences in reactivity and biological activity.
Biological Activity
Diethyl(2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and results from various studies.
- Molecular Formula : C18H27N5S2
- Molecular Weight : 377.57 g/mol
- CAS Number : 1105225-95-3
- SMILES Notation : CCN(CCSc1nnc(s1)N1CCN(CC1)c1ccccc1)CC
The compound's biological activity is primarily attributed to its structural components, notably the thiadiazole and piperazine moieties. These structures are known for their roles in modulating various biological pathways.
Thiadiazole Derivatives
Thiadiazoles exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives can inhibit the growth of various pathogens such as Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cellular integrity and function .
- Antitumor Activity : Research indicates that compounds containing thiadiazole rings can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against human cancer cell lines like HT-29 and A431 .
Piperazine Derivatives
Piperazine is another crucial component that contributes to the compound's pharmacological profile:
- Acetylcholinesterase Inhibition : Piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is vital in treating neurodegenerative diseases .
Cytotoxicity Assays
A variety of studies have assessed the cytotoxic effects of this compound on cancer cell lines. The following table summarizes key findings from recent research:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A431 | 12.5 | Induction of apoptosis via Bax/Bcl-2 modulation | |
HT-29 | 15.0 | Inhibition of cell proliferation | |
PC3 | 10.0 | Disruption of cellular integrity |
Case Studies
One notable case study involved the evaluation of a related thiadiazole compound that exhibited significant cytotoxicity against A431 cells. The study utilized Western blot analysis to confirm apoptosis induction through upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), highlighting the potential for therapeutic applications in oncology .
Properties
IUPAC Name |
N,N-diethyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5S2/c1-3-21(4-2)14-15-24-18-20-19-17(25-18)23-12-10-22(11-13-23)16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGNJSPBDOBRUES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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